

Application Notes and Protocols for Creating Targeted Nanoparticles with DSPE-PEG2000-COOH

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Compound of Interest		
Compound Name:	DSPE-PEG2000-COOH	
Cat. No.:	B15132784	Get Quote

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DSPE-PEG2000-COOH) is a versatile and widely used lipid-polymer conjugate in the field of nanomedicine. It is an amphiphilic molecule composed of a hydrophobic DSPE lipid anchor and a hydrophilic polyethylene glycol (PEG) spacer with a terminal carboxylic acid group.[1][2] The DSPE portion readily incorporates into the lipid bilayer of nanoparticles such as liposomes or the core of polymeric micelles, while the PEG chain provides a "stealth" characteristic, reducing opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time in the body.[3][4]

The key feature of **DSPE-PEG2000-COOH** is the terminal carboxyl group (-COOH), which serves as a reactive handle for the covalent attachment of targeting ligands, such as antibodies, peptides, or small molecules.[5] This enables the nanoparticles to specifically recognize and bind to receptors overexpressed on the surface of target cells, such as cancer cells, leading to enhanced cellular uptake and localized drug delivery.[6][7] This targeted approach aims to increase the therapeutic efficacy of encapsulated drugs while minimizing off-target side effects.[8]

These application notes provide detailed protocols for the formulation, surface functionalization, and characterization of targeted nanoparticles using **DSPE-PEG2000-COOH**.



Experimental Protocols

Protocol 1: Formulation of Drug-Loaded Liposomes with DSPE-PEG2000-COOH

This protocol describes the preparation of liposomes using the thin-film hydration method, a common technique for encapsulating both hydrophilic and hydrophobic drugs.

Materials:

- Main structural lipid: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
- Stabilizing lipid: Cholesterol (Chol)
- Functionalized lipid: DSPE-PEG2000-COOH
- Drug to be encapsulated (e.g., Doxorubicin)
- Organic solvent: Chloroform/Methanol mixture (2:1, v/v)
- Hydration buffer: Phosphate Buffered Saline (PBS), pH 7.4
- Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

- Lipid Film Formation:
 - In a round-bottom flask, dissolve DPPC, Cholesterol, and DSPE-PEG2000-COOH in the chloroform/methanol mixture. A typical molar ratio is 55:40:5 (DPPC:Chol:DSPE-PEG2000-COOH).
 - If encapsulating a hydrophobic drug, add it to the lipid mixture at this stage.
 - Attach the flask to a rotary evaporator. Rotate the flask at a constant speed under reduced pressure at a temperature above the lipid phase transition temperature to evaporate the organic solvent.



- A thin, uniform lipid film will form on the inner wall of the flask.
- Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

Hydration:

- Hydrate the lipid film with the hydration buffer (PBS, pH 7.4). If encapsulating a hydrophilic drug, it should be dissolved in this buffer.
- Continue to rotate the flask at a temperature above the lipid phase transition temperature for 1-2 hours until the lipid film is fully dispersed, forming multilamellar vesicles (MLVs).

Size Extrusion:

- To obtain unilamellar vesicles (LUVs) with a uniform size distribution, the MLV suspension is extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).
- Assemble the mini-extruder with the desired membrane.
- Equilibrate the extruder to a temperature above the lipid phase transition temperature.
- Pass the liposome suspension through the extruder 11-21 times. This process reduces the size and lamellarity of the vesicles.

Purification:

 Remove unencapsulated drug and other impurities by size exclusion chromatography (e.g., using a Sephadex G-50 column) or through dialysis against the hydration buffer.

Storage:

Store the resulting liposome suspension at 4°C.

Protocol 2: Activation of Carboxyl Groups using EDC/NHS Chemistry

This protocol activates the terminal -COOH group on the nanoparticle surface, preparing it for conjugation with amine-containing ligands.



Materials:

- Liposome suspension from Protocol 1
- Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Quenching solution (e.g., Glycine or 2-Mercaptoethanol)

Procedure:

- Buffer Exchange: Exchange the buffer of the liposome suspension to MES buffer (pH 6.0) using dialysis or a centrifugal filter device.
- Activation Reaction:
 - Add EDC and NHS to the liposome suspension. A 10-fold molar excess of EDC and NHS relative to the amount of DSPE-PEG2000-COOH is recommended.
 - Allow the reaction to proceed for 15-30 minutes at room temperature with gentle stirring.
 This reaction forms a semi-stable NHS-ester on the liposome surface.
- Immediate Use: The activated liposomes should be used immediately for the conjugation reaction in the next protocol, as the NHS-ester is susceptible to hydrolysis.

Protocol 3: Conjugation of a Targeting Ligand to Activated Nanoparticles

This protocol describes the covalent attachment of a targeting ligand (e.g., a peptide or antibody containing a primary amine) to the activated nanoparticle surface.

Materials:

Activated liposome suspension from Protocol 2



- Targeting ligand with a primary amine group (e.g., antibody, peptide)
- Reaction Buffer: PBS, pH 7.4-8.0
- Purification system (e.g., size exclusion chromatography or centrifugal filtration)

Procedure:

- · Conjugation Reaction:
 - Immediately add the targeting ligand dissolved in PBS (pH 7.4-8.0) to the activated liposome suspension. The optimal molar ratio of ligand to DSPE-PEG2000-COOH should be determined empirically, but a starting point could be a 1:1 to 1:5 ratio.
 - Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. The primary amine on the ligand will react with the NHS-ester to form a stable amide bond.[5]
- Quenching: Add a quenching solution (e.g., glycine) to react with any remaining active NHSesters and stop the reaction.
- Purification:
 - Remove unconjugated ligands and byproducts. This can be achieved through size exclusion chromatography, dialysis, or centrifugal filtration devices with an appropriate molecular weight cutoff.
- Sterilization and Storage:
 - \circ Sterilize the final targeted nanoparticle formulation by passing it through a 0.22 μ m syringe filter.
 - Store the final product at 4°C.

Data Presentation

Effective characterization is crucial to ensure the quality and efficacy of the formulated nanoparticles. Key parameters are summarized below.

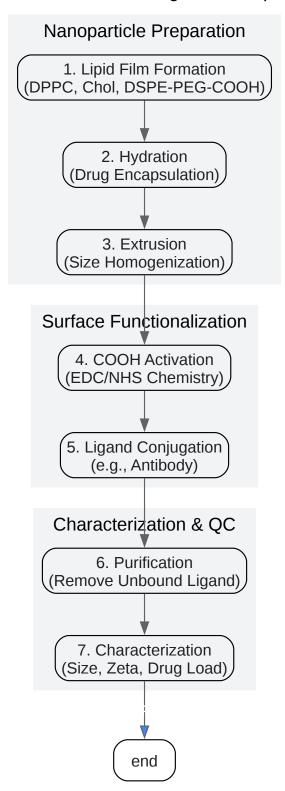


Parameter	Method	Typical Value	Significance
Particle Size (Diameter)	Dynamic Light Scattering (DLS)	100 - 150 nm[9]	Influences circulation time, biodistribution, and tumor penetration via the EPR effect.[3]
Polydispersity Index (PDI)	Dynamic Light Scattering (DLS)	< 0.2[9]	Indicates the homogeneity of the nanoparticle population. A lower PDI is desirable.
Zeta Potential	Laser Doppler Velocimetry	-20 to -35 mV[10]	Measures surface charge; a strong negative charge can prevent aggregation.
Ligand Conjugation	FTIR, SDS-PAGE, ELISA	Confirmed Presence	Verifies the successful attachment of the targeting moiety to the nanoparticle surface.
Encapsulation Efficiency (%)	UV-Vis or Fluorescence Spectroscopy	> 80%	Quantifies the amount of drug successfully loaded into the nanoparticles.
In Vitro Drug Release	Dialysis Method	Biphasic: initial burst followed by sustained release.[10]	Characterizes the rate at which the drug is released from the nanoparticle over time.

Visualization of Workflows and Pathways Diagrams



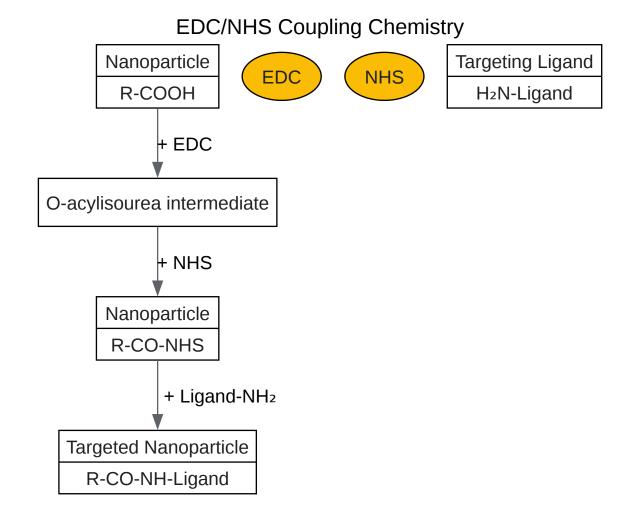
Experimental Workflow for Targeted Nanoparticle Synthesis



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Caption: Workflow for preparing targeted nanoparticles.

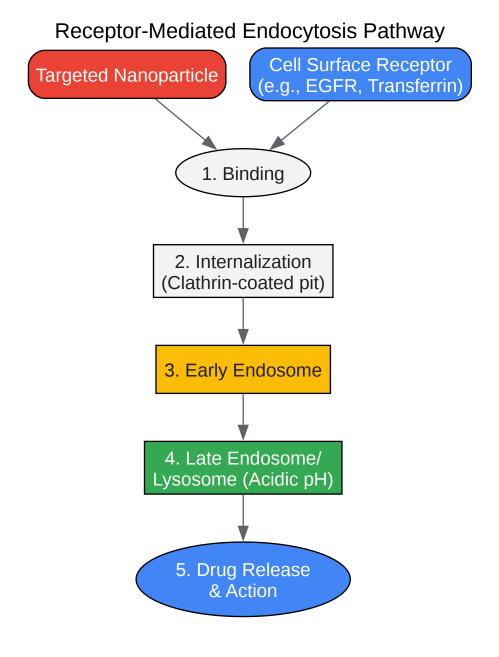




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Caption: Amide bond formation via EDC/NHS chemistry.





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Caption: Targeted nanoparticle cellular uptake pathway.

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Methodological & Application





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